molecular formula C17H15N3O3S B2406303 methyl 4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate CAS No. 345988-72-9

methyl 4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate

Cat. No.: B2406303
CAS No.: 345988-72-9
M. Wt: 341.39
InChI Key: RLVXLLNBDYAKSN-UHFFFAOYSA-N
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Description

methyl 4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate is a complex organic compound that features a benzimidazole moiety linked to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate typically involves multiple steps. One common route starts with the preparation of 1H-benzimidazole-2-thione, which is then reacted with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is further reacted with thiosemicarbazide in ethanol under reflux conditions to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

methyl 4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate is unique due to its specific structural features, which combine a benzimidazole moiety with a benzoic acid derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-23-16(22)11-6-8-12(9-7-11)18-15(21)10-24-17-19-13-4-2-3-5-14(13)20-17/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVXLLNBDYAKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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